1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one is a compound belonging to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with ethyl acetoacetate to form the intermediate hydrazone, which then undergoes cyclization in the presence of a suitable catalyst to yield the triazole ring . The reaction conditions often include the use of solvents such as ethanol or acetic acid and heating to temperatures around 80-100°C.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to scalable and cost-effective production .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted triazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of alkyl or acyl-substituted triazoles .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: The compound exhibits promising anticancer, antibacterial, and antifungal activities.
Agriculture: It is used as a precursor for the synthesis of agrochemicals, including herbicides and fungicides.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one involves its interaction with specific molecular targets and pathways:
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antibacterial and Antifungal Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.
Herbicidal Activity: The compound inhibits key enzymes involved in plant growth, leading to the suppression of weed growth.
Vergleich Mit ähnlichen Verbindungen
1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethan-1-one can be compared with other similar compounds to highlight its uniqueness:
1-(1H-1,2,4-triazol-1-yl)ethan-1-one: This compound lacks the phenyl group, which may result in different biological activities and chemical properties.
1-(1-phenyl-1H-1,2,3-triazol-4-yl)ethan-1-one: The position of the nitrogen atoms in the triazole ring differs, leading to variations in reactivity and applications.
Eigenschaften
CAS-Nummer |
106535-30-2 |
---|---|
Molekularformel |
C10H9N3O |
Molekulargewicht |
187.20 g/mol |
IUPAC-Name |
1-(2-phenyl-1,2,4-triazol-3-yl)ethanone |
InChI |
InChI=1S/C10H9N3O/c1-8(14)10-11-7-12-13(10)9-5-3-2-4-6-9/h2-7H,1H3 |
InChI-Schlüssel |
GDAMOINVGYNMKD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=NC=NN1C2=CC=CC=C2 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.